molecular formula C13H13N3O2 B15256779 3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide

3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide

Cat. No.: B15256779
M. Wt: 243.26 g/mol
InChI Key: KUNURIPMFBSGMY-UHFFFAOYSA-N
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Description

3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrroloisoquinoline core

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroloisoquinoline derivatives.

Scientific Research Applications

3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile
  • 3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxylate

Uniqueness

3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carboxamide is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-hydroxy-3-imino-10,10a-dihydro-5H-pyrrolo[1,2-b]isoquinoline-2-carboxamide

InChI

InChI=1S/C13H13N3O2/c14-12-10(13(15)18)11(17)9-5-7-3-1-2-4-8(7)6-16(9)12/h1-4,9,14,17H,5-6H2,(H2,15,18)

InChI Key

KUNURIPMFBSGMY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=C(C(=N)N2CC3=CC=CC=C31)C(=O)N)O

Origin of Product

United States

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